

Probing CBX7 Function with UNC4976: A Detailed Guide for Researchers

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Compound of Interest		
Compound Name:	UNC4976	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing **UNC4976**, a potent and selective chemical probe, for the investigation of Chromobox 7 (CBX7) function. CBX7, a core component of the Polycomb Repressive Complex 1 (PRC1), is a key epigenetic regulator involved in gene silencing, cellular proliferation, and cancer progression. **UNC4976** offers a unique mechanism of action as a positive allosteric modulator (PAM), making it an invaluable tool for dissecting the nuanced roles of CBX7 in various biological processes.

Introduction to UNC4976

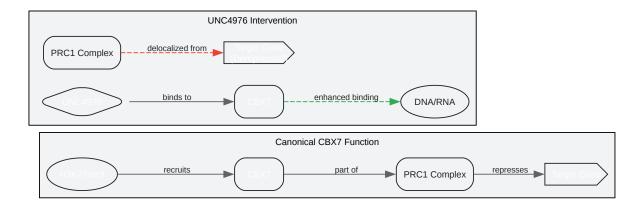
UNC4976 is a peptidomimetic chemical probe that targets the chromodomain of CBX7.[1] Unlike competitive inhibitors that block the binding of CBX7 to its canonical ligand, trimethylated histone H3 at lysine 27 (H3K27me3), UNC4976 functions as a positive allosteric modulator of CBX7's interaction with nucleic acids.[2] This unique mechanism involves UNC4976 binding to the H3K27me3 binding pocket, which in turn enhances the affinity of CBX7 for DNA and RNA.[2] This allosteric modulation leads to a redistribution of PRC1 away from its H3K27me3 target genes, thereby providing a powerful tool to study the consequences of delocalizing PRC1 from its canonical sites of action.[1]

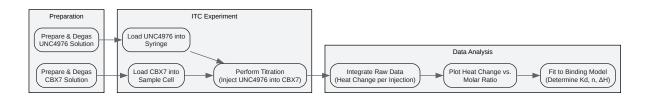
Mechanism of Action of UNC4976



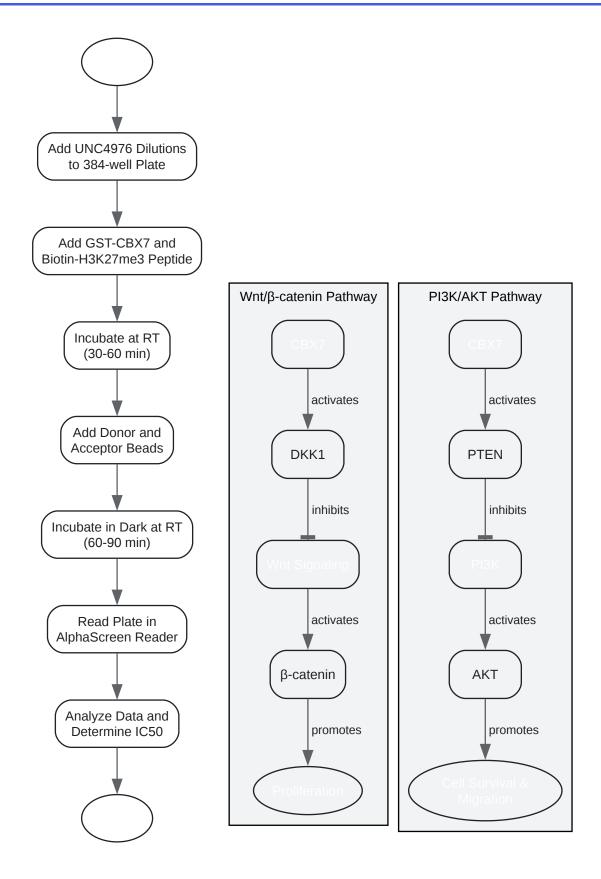
The primary mechanism of **UNC4976** involves its binding to the aromatic cage of the CBX7 chromodomain, a region that typically recognizes the trimethylated lysine of H3K27. While **UNC4976** competes with H3K27me3 for binding, its unique chemical structure induces a conformational change in CBX7 that enhances its interaction with DNA and RNA.[2] This dual action—antagonizing H3K27me3-specific recruitment while promoting non-specific nucleic acid binding—results in a potent cellular phenotype.[3][4]

Below is a diagram illustrating the allosteric modulation of CBX7 by UNC4976.









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